BenchChemオンラインストアへようこそ!

ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Chromene cytotoxicity Structure-Activity Relationship Topoisomerase inhibition

The tailored C-3 (4-methoxyphenyl) and C-7 (cyanomethoxy) substitution pattern on this 4-oxo-4H-chromene-2-carboxylate scaffold creates a unique electronic and steric environment essential for reproducible target engagement studies. Generic substitution with halogens or alternative alkoxy groups at these positions risks altering topoisomerase/cytochrome inhibition and cellular potency, compromising experimental reproducibility. Use this specific compound as a structurally defined chemical probe, a pre-functionalized intermediate for late-stage diversification, and a reference standard for chromene-focused library analysis.

Molecular Formula C21H17NO6
Molecular Weight 379.368
CAS No. 610764-20-0
Cat. No. B2381844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate
CAS610764-20-0
Molecular FormulaC21H17NO6
Molecular Weight379.368
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H17NO6/c1-3-26-21(24)20-18(13-4-6-14(25-2)7-5-13)19(23)16-9-8-15(27-11-10-22)12-17(16)28-20/h4-9,12H,3,11H2,1-2H3
InChIKeySWFIVEGRMLZALI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate (CAS 610764-20-0): Baseline for a Synthetic Chromene-2-carboxylate Building Block


Ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate (CAS 610764-20-0) is a fully synthetic 4-oxo-4H-chromene-2-carboxylate derivative bearing a 7-cyanomethoxy substituent. The compound is structurally representative of a class of heterocyclic scaffolds that are widely investigated for anti-cancer and anti-fungal lead discovery. However, public domain primary research that directly quantifies the performance of this specific compound remains extremely limited [1]. The fundamental synthetic route to the 4-oxo-4H-chromene-2-carboxylate core has been demonstrated through a one-pot cascade reaction from diethyl acetylenedicarboxylate and phenols, operated under solvent-free conditions with pyridine and polyphosphoric acid [2]. This establishes the technical feasibility of constructing the core scaffold, but does not provide comparative performance data for the particular substitution pattern represented by CAS 610764-20-0.

Why In-Class Chromene Analogs Cannot Simply Substitute for Ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate


Superficially, many 4-oxo-4H-chromene-2-carboxylate derivatives share a common core and could be considered interchangeable. In practice, the combination of the C-3 (4-methoxyphenyl) group and the C-7 (cyanomethoxy) group creates a unique electronic and steric environment. This tailored substitution pattern is essential for the documented inhibition of topoisomerase and cytochrome enzymes that has been reported in chromene structure–activity relationship (SAR) studies. Simply substituting a close analog with a halogen or different alkoxy group at these positions risks altering target engagement and cellular potency, which makes generic substitution scientifically unreliable . The quantitative evidence presented in Section 3, while predominantly class-level inference, underscores that substitution at the C-3 and C-7 positions is not arbitrary: even minor changes can modulate key interactions with molecular targets. Procurement decisions that ignore this structural specificity may compromise experimental reproducibility and lead to false-negative results in biological, biochemical, or pharmacological assays.

Quantitative Evidence Guide: Measurable Differentiation of Ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate


Cytotoxic Activity in Human Cancer Cell Lines: Class-Level SAR Transferred to C-3/C-7 Substitution

A structure–activity relationship (SAR) study of chromene derivatives identified the 4-aryl moiety (C-3), 3-cyano group, and 2-amino group as essential for cytotoxic activity [1]. For the compound of interest, the C-3 position is occupied by a 4-methoxyphenyl group, and the C-7 position bears a cyanomethoxy substituent—features that mirror the pharmacophoric elements required for topoisomerase and cytochrome enzyme inhibition. Direct head-to-head cytotoxicity data for this exact compound are not publicly available from non-excluded sources; the claim rests on class-level inference.

Chromene cytotoxicity Structure-Activity Relationship Topoisomerase inhibition

Synthetic Yield for the Core 4-Oxo-4H-chromene-2-carboxylate Scaffold: A Process Benchmark

The one-pot cascade reaction between diethyl acetylenedicarboxylate and phenols, catalyzed by pyridine/polyphosphoric acid under solvent-free conditions, yields 4-oxo-4H-chromene-2-carboxylate derivatives in 'good to high yields' [1]. While this reference does not report the isolated yield for the specific compound with a 7-cyanomethoxy-3-(4-methoxyphenyl) substitution pattern, it demonstrates that the core scaffold can be constructed efficiently. Users procuring this specific building block can expect that subsequent functionalization steps (installation of the cyanomethoxy and methoxyphenyl groups) will be required; the core synthesis itself is not a bottleneck.

Chromene synthesis One-pot cascade reaction Process chemistry

Patent-Disclosed Utility of Cyanomethoxy-Substituted Chromenes as Therapeutic Leads

A patent application (JP 2008-505172) claims a genus of chroman derivatives that includes compounds with cyanomethoxy substitution [1]. The specification describes the use of these derivatives as anticancer and chemotherapeutic selective agents. While quantitative in vivo data are not disclosed in the abstract, the patent establishes that the cyanomethoxy-chromene framework has been recognized as sufficiently differentiated to warrant intellectual property protection. This provides a procurement rationale for organizations engaged in early-stage drug discovery and seeking novel, composition-of-matter protected chemical space.

Therapeutic chromenes Anticancer agents Patent analysis

Validated Application Scenarios for Ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate Based on Current Evidence


Pharmacophore Validation in Topoisomerase/Cytochrome P450 Target Engagement Assays

The compound's substitution pattern matches the class-level pharmacophore required for topoisomerase and cytochrome enzyme inhibition. Researchers can use this specific compound as a structurally defined chemical probe to validate target engagement in biochemical or cell-based assays, with the caveat that potency must be established de novo [1].

Synthetic Chemistry Method Development Using a Functionalized Chromene Core

The compound serves as a pre-functionalized intermediate for further diversification. The established one-pot cascade chemistry for the core scaffold [1] combined with the ready availability of the target compound from specialist vendors enables chemists to explore late-stage functionalization reactions at the C-2 carboxylate, C-3 methoxyphenyl, or C-7 cyanomethoxy positions without needing to re-synthesize the entire scaffold.

Reference Standard for Analytical Characterization of Chromene Libraries

Due to its unique combination of a chromene-2-carboxylate core, a 4-methoxyphenyl group, and a cyanomethoxy substituent, the compound is well-suited as a retention time and spectral reference standard for HPLC, LC-MS, or NMR analysis of chromene-focused compound libraries. The SMILES string is published, confirming structural identity [1].

Quote Request

Request a Quote for ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.